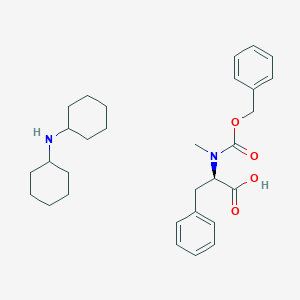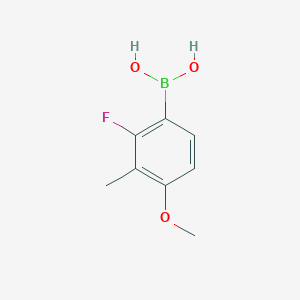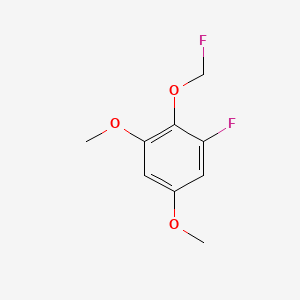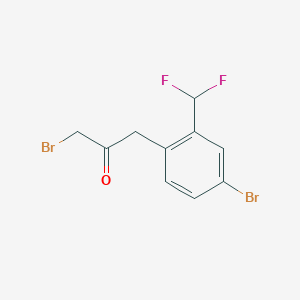
Z-D-MePhe-OH.DCHA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-MePhe-OH.DCHA involves the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base. The final product is obtained by reacting the protected and methylated D-phenylalanine with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Z-D-MePhe-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid and hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of phenylalanine, which can be further utilized in peptide synthesis and other biochemical applications .
Scientific Research Applications
Z-D-MePhe-OH.DCHA is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In the study of protein structure and function.
Industry: Used in the production of specialized peptides and proteins for various industrial applications
Mechanism of Action
The mechanism of action of Z-D-MePhe-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. The dicyclohexylammonium salt form enhances its solubility and stability, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Z-MePhe-OH DCHA: Similar in structure but differs in the stereochemistry of the phenylalanine residue.
Cbz-MePhe-OH DCHA: Another derivative with a different protective group.
Uniqueness
Z-D-MePhe-OH.DCHA is unique due to its specific stereochemistry and protective group, which make it particularly useful in the synthesis of peptides with defined stereochemistry and high purity .
Properties
Molecular Formula |
C30H42N2O4 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m1./s1 |
InChI Key |
KTUIWQIMHYBPLV-PKLMIRHRSA-N |
Isomeric SMILES |
CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)

![Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B14042709.png)







![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)



